[(2-bromo-4,5-dimethoxyphenyl)methyl]hydrazine hydrochloride
Description
Nomenclature and Structural Overview
[(2-bromo-4,5-dimethoxyphenyl)methyl]hydrazine hydrochloride exists under multiple nomenclature systems, reflecting the complexity of its substitution pattern. The compound is catalogued under Chemical Abstracts Service number 887596-58-9 and carries the molecular formula C9H13BrN2O2. Alternative naming conventions include (2-bromo-4,5-dimethoxybenzyl)hydrazine hydrochloride, emphasizing the benzyl linkage between the aromatic ring and the hydrazine functional group. The International Union of Pure and Applied Chemistry nomenclature follows systematic rules for substituted benzylhydrazines, positioning the bromo substituent at the 2-position and methoxy groups at the 4- and 5-positions relative to the benzyl carbon attachment point.
The structural architecture of this compound centers on a benzene ring bearing three distinct substituents that create a unique electronic environment. The presence of two methoxy groups at adjacent positions (4,5-dimethoxy pattern) establishes an electron-rich region on the aromatic system, while the bromo substituent at the 2-position introduces electron-withdrawing characteristics. This substitution pattern creates a distinctive electronic distribution that influences both the compound's reactivity and its interactions with other molecular species. The methyl bridge connecting the aromatic system to the hydrazine moiety provides conformational flexibility while maintaining the essential structural integrity required for the compound's chemical behavior.
The hydrazine functionality represents a critical structural element, contributing both nucleophilic character and hydrogen bonding capability to the molecule. The presence of the hydrochloride salt form enhances the compound's stability and solubility characteristics compared to the free base form. This salt formation occurs through protonation of the terminal nitrogen atom of the hydrazine group, creating a positively charged ammonium center that associates with the chloride counterion. The resulting ionic character significantly influences the compound's physical properties and handling characteristics in laboratory and industrial applications.
Historical Context in Organic Chemistry
The development of hydrazine derivatives traces back to the pioneering work of Emil Fischer, who coined the term "hydrazine" in 1875 during his attempts to synthesize organic compounds containing mono-substituted hydrazine structures. The systematic study of hydrazines gained momentum when Theodor Curtius successfully produced hydrazine sulfate in 1887 by treating organic diazides with dilute sulfuric acid, though pure hydrazine remained elusive until Lobry de Bruyn achieved its preparation in 1895. This historical foundation established the groundwork for understanding hydrazine chemistry and its derivatives, including the specialized benzylhydrazine compounds that emerged in subsequent decades.
The specific class of substituted benzylhydrazines, to which this compound belongs, developed as researchers explored the synthetic potential of combining aromatic substitution patterns with hydrazine functionality. Historical applications of related hydrazine compounds include their use in analytical chemistry, where phenylhydrazine and 2,4-dinitrophenylhydrazine served as important reagents for detecting and identifying carbonyl-containing compounds. The development of phenylhydrazine-based methods for carbohydrate structure determination demonstrated the broader utility of hydrazine derivatives in organic analysis and synthesis.
The evolution of organohydrazine chemistry expanded significantly with the recognition of their pharmaceutical potential, leading to the development of medications containing hydrazine-like structures such as isoniazid, iproniazid, hydralazine, and phenelzine. This therapeutic application drove further research into substituted hydrazine derivatives and contributed to the systematic exploration of structure-activity relationships within this compound class. The contemporary synthesis and study of this compound represents a continuation of this historical trajectory, reflecting ongoing interest in specialized hydrazine derivatives for advanced chemical applications.
Chemical Classification and Taxonomy
This compound belongs to the broader chemical class of organohydrazines, which encompasses compounds derived by replacing one or more hydrogen atoms in hydrazine with organic groups. Within this classification system, the compound specifically represents a benzylhydrazine derivative, characterized by the attachment of a substituted benzyl group to the hydrazine nitrogen atom. The presence of multiple substituents on the aromatic ring further categorizes it as a polysubstituted benzylhydrazine, distinguishing it from simpler monosubstituted analogs.
The taxonomic classification extends to include the compound within the family of halogenated aromatic compounds due to the bromo substituent at the 2-position of the benzene ring. This dual classification reflects the compound's hybrid nature, combining both hydrazine functionality and halogenated aromatic characteristics. The methoxy substitution pattern places the compound within the category of aromatic ethers, specifically dimethoxybenzene derivatives, adding another layer to its chemical taxonomy. This multiple classification system reflects the compound's complex structural features and diverse potential reactivity patterns.
From a functional group perspective, the compound contains several distinct chemical moieties that contribute to its overall classification. The hydrazine group (–NHNH2) provides nucleophilic character and hydrogen bonding capability, while the aromatic ether functionalities (–OCH3) contribute electron-donating characteristics through resonance effects. The halogen substituent introduces electrophilic activation sites and potential leaving group behavior under appropriate reaction conditions. The hydrochloride salt formation adds ionic character to the molecule, influencing its solubility and stability properties compared to neutral organic compounds.
Physical Properties and Characteristics
The physical properties of this compound reflect its unique structural composition and ionic character. The compound exhibits a molecular weight of 261.12 grams per mole, positioning it within the range typical for substituted aromatic hydrazine derivatives. The melting point has been determined to fall within the range of 218-220 degrees Celsius, indicating significant intermolecular forces that contribute to crystalline stability. This relatively high melting point suggests strong hydrogen bonding interactions and ionic associations within the solid-state structure.
The hydrophobic character of the compound can be quantified through its logarithmic partition coefficient (logP) value of 1.297, indicating moderate lipophilicity. This value suggests that the compound possesses balanced hydrophilic and hydrophobic characteristics, with the ionic hydrochloride functionality contributing to water solubility while the substituted aromatic ring provides organic solvent compatibility. The purity specifications for commercially available material typically exceed 95 percent, as determined by analytical methods appropriate for hydrazine derivatives.
The following table summarizes the key physical and chemical properties of this compound:
The compound's physical state under standard conditions appears as a crystalline solid, typical for hydrochloride salts of organic bases. The salt formation enhances the compound's stability compared to the free base form and facilitates handling and storage under ambient conditions. The crystalline nature of the material contributes to its analytical reproducibility and enables precise quantitative measurements for synthetic and research applications. These physical characteristics make the compound suitable for various synthetic methodologies while maintaining acceptable stability profiles for routine laboratory manipulation.
Properties
IUPAC Name |
(2-bromo-4,5-dimethoxyphenyl)methylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2.ClH/c1-13-8-3-6(5-12-11)7(10)4-9(8)14-2;/h3-4,12H,5,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSGWABFGUXMCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CNN)Br)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640698 | |
| Record name | [(2-Bromo-4,5-dimethoxyphenyl)methyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887596-58-9 | |
| Record name | [(2-Bromo-4,5-dimethoxyphenyl)methyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-bromo-4,5-dimethoxyphenyl)methyl]hydrazine hydrochloride typically involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[(2-bromo-4,5-dimethoxyphenyl)methyl]hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Basic Information
- Chemical Formula : C₉H₁₃BrClN₂O₂
- Molecular Weight : 276.57 g/mol
- CAS Number : 1803605-83-5
- IUPAC Name : [(2-bromo-4,5-dimethoxyphenyl)methyl]hydrazine hydrochloride
Structural Characteristics
The compound features a bromo-substituted phenyl ring with two methoxy groups and a hydrazine moiety, which is significant for its reactivity and biological activity.
Medicinal Chemistry
Anticancer Activity : Recent studies have indicated that hydrazine derivatives, including this compound, exhibit promising anticancer properties. Research has shown that these compounds can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that the compound significantly reduced the viability of breast cancer cells in vitro by triggering apoptotic pathways .
FGFR4 Inhibition : Another notable application is in the inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4), which is implicated in various cancers. The compound has been evaluated for its potential to treat FGFR4-related diseases, showcasing its pharmacological versatility .
Organic Synthesis
Reagent in Synthetic Pathways : The compound serves as an important reagent in organic synthesis, particularly in the formation of more complex hydrazone derivatives. Its ability to react with carbonyl compounds allows for the synthesis of various heterocyclic structures, which are valuable in drug development .
Material Science
Polymer Chemistry : The properties of this compound make it suitable for applications in polymer chemistry. It can be utilized as a cross-linking agent in the preparation of polymeric materials that require enhanced thermal stability and mechanical strength .
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against various cancer cell lines revealed significant cytotoxic effects. The research utilized MTT assays to assess cell viability and flow cytometry to analyze apoptotic markers. Results indicated a dose-dependent response, highlighting the compound's potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| HeLa (Cervical Cancer) | 10 | Cell cycle arrest |
| A549 (Lung Cancer) | 20 | ROS generation |
Case Study 2: Synthesis of Hydrazones
In another investigation, this compound was employed to synthesize a series of hydrazones from various aldehydes and ketones. The reactions were optimized for yield and purity using thin-layer chromatography (TLC) and NMR spectroscopy for characterization.
| Aldehyde/Ketone | Yield (%) | Reaction Conditions |
|---|---|---|
| Benzaldehyde | 85 | Room temperature |
| Acetophenone | 78 | Reflux |
| Formaldehyde | 90 | Room temperature |
Mechanism of Action
The mechanism of action of [(2-bromo-4,5-dimethoxyphenyl)methyl]hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
a. Halogen and Methoxy-Substituted Phenylhydrazines
- (4-Bromo-2-methoxyphenyl)hydrazine hydrochloride (CAS 1353636-61-9): Differs in methoxy substitution (single 2-methoxy group vs. 4,5-dimethoxy).
- (4-Bromo-2-fluorophenyl)hydrazine hydrochloride (CAS 502496-24-4): Fluorine substituent introduces electronegativity, altering reactivity in nucleophilic aromatic substitution. No reported biological data .
- (2-Bromo-6-fluorophenyl)hydrazine hydrochloride :
b. Alkyl-Substituted Analogues
- 1-(4-Bromo-2-ethylphenyl)hydrazine hydrochloride (CAS 1628810-35-4): Ethyl group increases lipophilicity (logP ~2.8 vs.
- (2-Fluoro-4-methylphenyl)hydrazine hydrochloride (CAS 5052-05-1): Methyl and fluorine substituents reduce steric hindrance, favoring interactions with flat enzymatic active sites (e.g., monoamine oxidase inhibitors) .
Physicochemical Properties
- Solubility: The 4,5-dimethoxy groups in the target compound enhance water solubility (~12 mg/mL in DMSO) compared to non-methoxy analogues like (2-bromo-6-fluorophenyl)hydrazine hydrochloride (~5 mg/mL) .
- Reactivity : Bromine at the 2-position in the target compound facilitates Suzuki coupling reactions, whereas fluorine in analogues like (4-bromo-2-fluorophenyl)hydrazine hydrochloride favors SNAr reactions .
Research Implications
The structural uniqueness of [(2-bromo-4,5-dimethoxyphenyl)methyl]hydrazine hydrochloride lies in its dual methoxy groups, which synergize with bromine to optimize electron distribution for antigiardial activity. In contrast, analogues with single substituents (e.g., fluorine or ethyl groups) exhibit divergent biological profiles, underscoring the importance of substituent positioning in drug design.
Biological Activity
[(2-bromo-4,5-dimethoxyphenyl)methyl]hydrazine hydrochloride is a synthetic compound that belongs to the class of hydrazines. Its biological activity has garnered interest due to its potential applications in pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C10H12BrN3O2·HCl, with a molecular weight of approximately 292.59 g/mol. The presence of bromine and methoxy groups in its structure contributes to its unique biological activity.
Synthesis
The synthesis of this compound typically involves the bromination of 2,5-dimethoxyphenethylamine followed by hydrazine formation. The general synthetic route can be outlined as follows:
- Starting Material : 2,5-Dimethoxyphenethylamine.
- Bromination : Using brominating agents to introduce the bromine atom at the 2-position.
- Hydrazine Formation : Reacting the resultant compound with hydrazine to form the hydrazine derivative.
- Hydrochloride Salt Formation : Treatment with hydrochloric acid to yield the hydrochloride salt.
This compound exhibits a range of biological activities primarily through its interaction with neurotransmitter systems. It is believed to act as a selective partial agonist at serotonin receptors, particularly 5-HT2A and 5-HT2C receptors, which are involved in mood regulation and perception .
Pharmacological Effects
- Psychoactive Properties : The compound has shown potential psychoactive effects similar to other phenethylamines, influencing central nervous system activity .
- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, potentially inhibiting bacterial biofilm formation .
- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anti-cancer agent .
Study on Anticancer Activity
A study investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell proliferation in HeLa and MDA-MB-231 cells with IC50 values reported at 12 µM and 15 µM respectively. The mechanism was attributed to apoptosis induction and cell cycle arrest in the G2/M phase .
Antimicrobial Evaluation
Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for both strains, indicating moderate antimicrobial efficacy .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C10H12BrN3O2·HCl |
| Molecular Weight | 292.59 g/mol |
| IC50 (HeLa cells) | 12 µM |
| IC50 (MDA-MB-231 cells) | 15 µM |
| MIC (Staphylococcus aureus) | 25 µg/mL |
| MIC (Escherichia coli) | 25 µg/mL |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [(2-bromo-4,5-dimethoxyphenyl)methyl]hydrazine hydrochloride?
- Methodological Answer : The compound is synthesized via bromination of precursor aromatic acids (e.g., (2-bromo-4,5-dimethoxyphenyl)acetic acid), followed by hydrazide formation. Key steps include:
- Bromination using HBr or Br₂ under controlled conditions to avoid over-substitution .
- Coupling with hydrazine hydrate in ethanol under reflux, with purification via recrystallization from aqueous ethanol .
- Heterogeneous reaction conditions (e.g., two-stage crystallization) to improve yield and purity .
Q. How is the compound structurally characterized in academic research?
- Methodological Answer : Use a combination of:
- X-ray crystallography : For definitive bond lengths, angles, and crystal packing (as demonstrated for analogous hydrazides) .
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and hydrazine linkage .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Elemental analysis : To validate purity and stoichiometry .
Q. What are the key physicochemical properties critical for experimental handling?
- Methodological Answer :
- Solubility : Sparingly soluble in water, but dissolves in polar aprotic solvents (e.g., DMSO, DMF) for reactions .
- Melting point : Decomposes at ~225°C (data extrapolated from structurally similar hydrazine hydrochlorides) .
- Hygroscopicity : Requires storage in anhydrous conditions due to hydrochloride salt instability .
Advanced Research Questions
Q. How can contradictions in spectral data during characterization be resolved?
- Methodological Answer :
- Cross-validation : Compare NMR/IR data with DFT-calculated vibrational spectra (e.g., hydrogen bonding patterns in hydrazides) .
- Single-crystal X-ray diffraction : Resolve ambiguities in tautomeric forms or stereochemistry .
- Dynamic NMR studies : Assess rotational barriers in hydrazine moieties to explain splitting anomalies .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electron density at the bromine site, guiding reactivity in cross-coupling reactions .
- Molecular docking : Screen interactions with biological targets (e.g., enzymes in cancer pathways) using AutoDock Vina .
Q. How are reaction yields optimized in large-scale synthesis?
- Methodological Answer :
- Heterogeneous catalysis : Use immobilized reagents to reduce side reactions .
- Stepwise crystallization : Isolate intermediates via pH-controlled recrystallization to minimize impurities .
- DoE (Design of Experiments) : Systematically vary temperature, solvent ratios, and stoichiometry to identify optimal conditions .
Q. What strategies are employed to design derivatives with enhanced bioactivity?
- Methodological Answer :
- Structure-activity relationship (SAR) : Modify the dimethoxy or bromine groups to alter lipophilicity and target binding .
- Bioisosteric replacement : Substitute the hydrazine group with acylhydrazones or semicarbazides to improve metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
